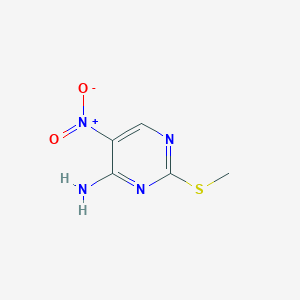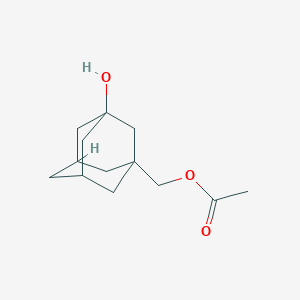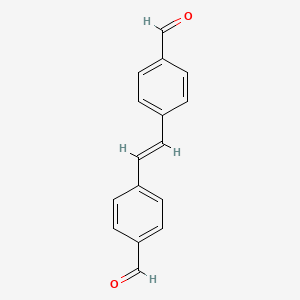
1,2-Bis(4-formylphenyl)ethane
Overview
Description
“1,2-Bis(4-formylphenyl)ethane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “1,4-bis(4-formylphenyl)-2,5-bis((4-aminophenyl)ethynyl) benzene (BFBAEB)” was synthesized and used for the fabrication of covalent organic frameworks .
Scientific Research Applications
1. Synthesis and Structure Analysis
- Synthesis and Structural Properties : The synthesis and structural properties of derivatives of 1,2-bis(4-formylphenyl)ethane have been studied. For example, the synthesis of macrocyclic tellurium ligand via metal-free dimerization and its structural analysis through X-ray diffraction studies (Menon, Singh, Patel, & Kulshreshtha, 1996).
2. Ligand Formation and Chemical Analysis
- Formation of Schiff Base Ligands : This compound is used in forming Schiff base ligands, which are characterized by various spectroscopic methods like FT-IR, NMR, and mass spectroscopy. These ligands have applications in geometric and electronic property analysis (Uluçam & Yenturk, 2019).
3. Catalysis and Polymerization
- Application in Olefin Polymerization Catalysts : Derivatives of this compound have been synthesized and applied as ligands for the fabrication of metal complexes used as catalysts in the polymerization of olefins (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
4. Spectral Properties and Metal Complexes
- Spectral Analysis and Metal Complex Formation : The compound is involved in the synthesis of novel tetracarboxylic Schiff-base ligand and its metal complexes. These have potential applications in UV/VIS spectroscopy and in forming stable complexes with metal ions, useful in catalysis and gas storage (Almáši, Vilková, & Bednarčík, 2021).
5. Crystallography and Molecular Structure
- Crystal and Molecular Structure Analysis : Studies on derivatives of this compound have contributed to understanding crystal structures and molecular conformations, which are essential in materials science and drug design. For example, examining the crystal structures of 1,2-diphenylethane derivatives at various temperatures to understand bond shortening and torsional vibrations (Harada & Ogawa, 2001).
Future Directions
Mechanism of Action
Target of Action
1,2-Bis(4-formylphenyl)ethane is primarily used in the synthesis of covalent organic frameworks (COFs) . These COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound serves as a building block in the formation of these frameworks, contributing to their stability and functionality .
Mode of Action
The compound interacts with its targets through a process known as self-polycondensation . This process involves the reaction of the compound with other molecules to form a larger structure, in this case, a 2D imine-linked covalent organic framework . The resulting changes include the formation of a highly crystalline and continuous film with tunable thickness .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation and function of covalent organic frameworks . These frameworks can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers . The downstream effects of these pathways can include the creation of new semiconducting materials for optoelectronic applications .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors that influence its bioavailability in the synthesis of covalent organic frameworks .
Result of Action
The primary result of the action of this compound is the formation of covalent organic frameworks . These frameworks have numerous potential applications, including serving as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
properties
IUPAC Name |
4-[(E)-2-(4-formylphenyl)ethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJMNHLAZAVRZ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



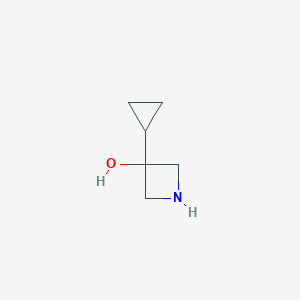
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)
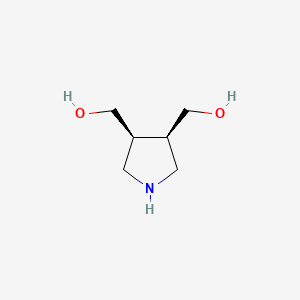
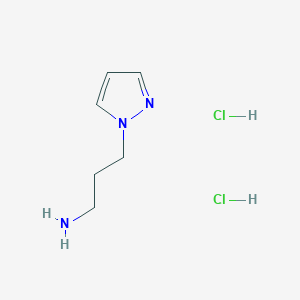
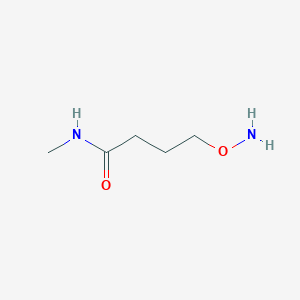
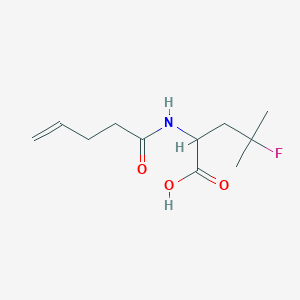
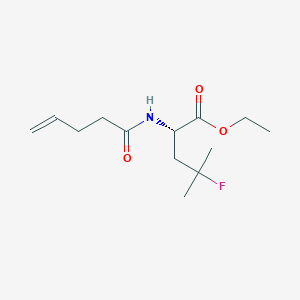

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

